3-(2-萘基)-L-丙氨酸苄酯 4-甲苯磺酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

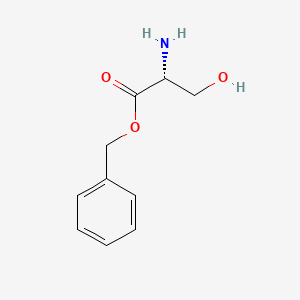

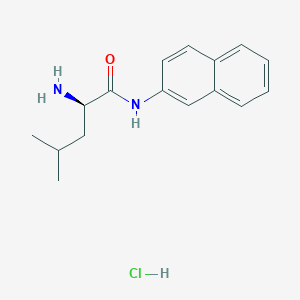

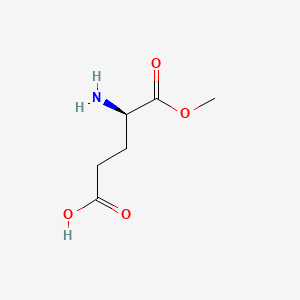

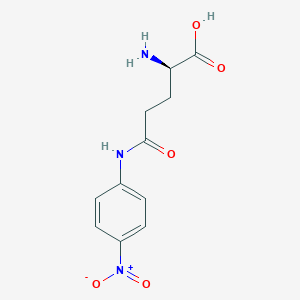

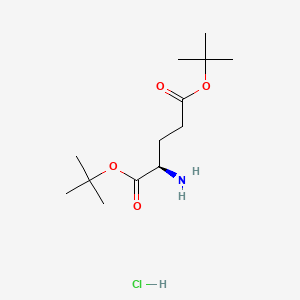

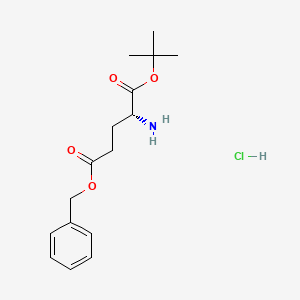

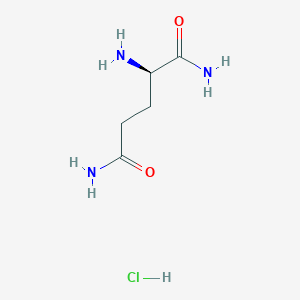

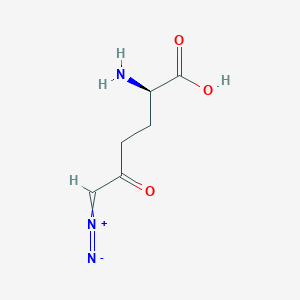

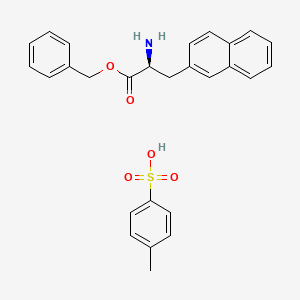

The compound “3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt” appears to be a complex organic molecule. It contains a naphthyl group, which is a polycyclic aromatic hydrocarbon made up of two fused benzene rings. It also contains an alanine benzyl ester group, which is a derivative of the amino acid alanine with a benzyl ester functional group. The 4-toluenesulfonate part indicates the presence of a tosylate group, which is a good leaving group in organic synthesis.

Synthesis Analysis

While I couldn’t find the specific synthesis for this compound, it’s likely that it could be synthesized through a series of organic reactions. The tosylate group could be introduced through a reaction with tosyl chloride, and the benzyl ester group could be formed through a reaction with benzyl alcohol in the presence of a catalyst.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic aromatic system. The naphthyl group would contribute significant pi electron density and could participate in pi stacking interactions. The tosylate group would be a good leaving group, making it susceptible to nucleophilic attack.Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions. The tosylate group could undergo nucleophilic substitution reactions, and the benzyl ester could be hydrolyzed to yield the carboxylic acid.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. It’s likely to be a solid at room temperature, and due to the presence of the aromatic rings, it might have a relatively high melting point. The presence of the tosylate group could make it more polar and potentially more soluble in polar solvents.科学研究应用

合成和表征

“3-(2-萘基)-L-丙氨酸苄酯 4-甲苯磺酸盐”及其衍生物在合成化学中很有价值,特别是在制备对映纯氨基酸苄酯方面,这些氨基酸苄酯是有机合成中的关键中间体。已经证明了在不使用高度危险溶剂的情况下有效制备这些酯,使用环己烷作为水共沸溶剂和乙酸乙酯沉淀甲苯磺酸盐,即使在高度可外消旋的氨基酸中也能确保对映体纯度 (Bolchi, Bavo, & Pallavicini, 2017)。微波辅助合成进一步简化了氨基酸苄酯对甲苯磺酸盐的生产,在产率和纯度方面提供了优势 (Vasanthakumar, Patil, & Babu, 2002)。

催化和反应

聚苯胺盐,包括聚苯胺对甲苯磺酸盐,已显示出作为羧酸与醇的酯化反应中催化剂的功效。这些催化剂以其活性、可回收性和可重复使用性而著称,标志着绿色化学的重大发展 (Palaniappan & Ram, 2002)。

相图和对映体富集

了解氨基酸苄酯对甲苯磺酸盐的相图对于预测通过结晶对映体富集的机会至关重要。在考虑氨基酸在特定条件下的外消旋化潜力以及分离程序对产物对映体过量的影响时,这一知识至关重要 (Bolchi, Bavo, & Pallavicini, 2017)。

在药物合成中的应用

该化合物及其衍生物已用于合成各种药理学相关化合物,例如沙利度胺氨基酸衍生物,证明了微波辅助方法在提高产率和减少反应时间方面的多功能性,与传统加热方法相比。这种方法强调了该化合物在促进具有潜在治疗应用的复杂分子合成中的作用 (Hong, 2009)。

安全和危害

As with any chemical compound, handling this compound would require appropriate safety precautions. It’s always important to use personal protective equipment and work in a well-ventilated area. Specific safety data would depend on the exact properties of the compound.

未来方向

Future research on this compound could involve studying its reactivity in various chemical reactions, or investigating its potential uses in fields like medicinal chemistry or materials science.

Please note that this is a general analysis based on the structure of the compound and the classes of compounds it belongs to. For a more detailed and accurate analysis, more specific information or experimental data would be needed. Always consult a professional chemist or a reliable source when working with new compounds.

属性

IUPAC Name |

benzyl (2S)-2-amino-3-naphthalen-2-ylpropanoate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2.C7H8O3S/c21-19(20(22)23-14-15-6-2-1-3-7-15)13-16-10-11-17-8-4-5-9-18(17)12-16;1-6-2-4-7(5-3-6)11(8,9)10/h1-12,19H,13-14,21H2;2-5H,1H3,(H,8,9,10)/t19-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOGTYJIKGFYPP-FYZYNONXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CC3=CC=CC=C3C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Naphthyl)-L-alanine benzyl ester 4-toluenesulfonate salt | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。